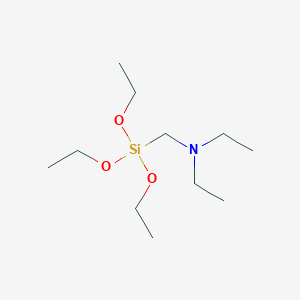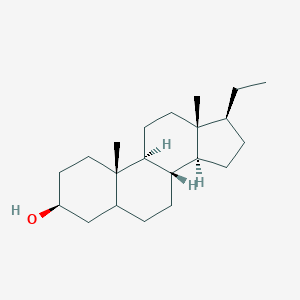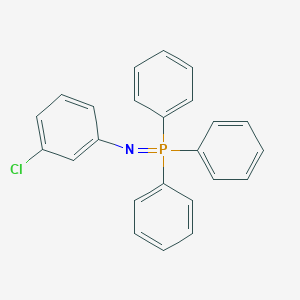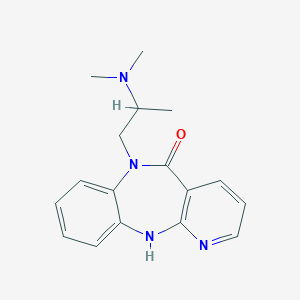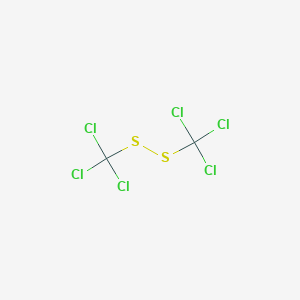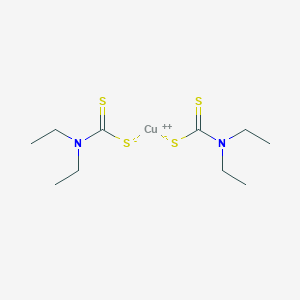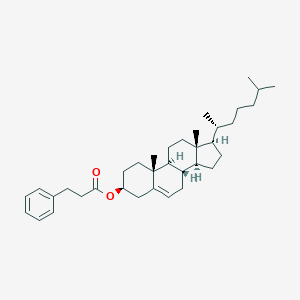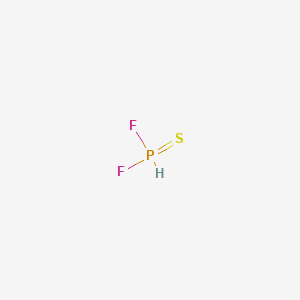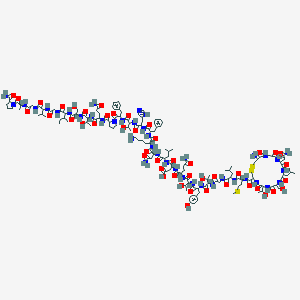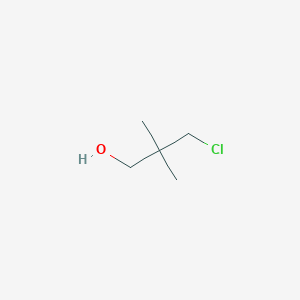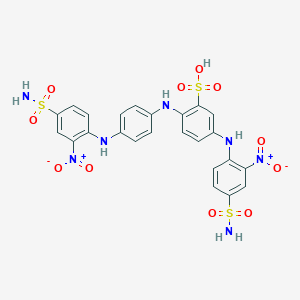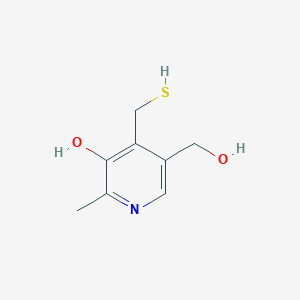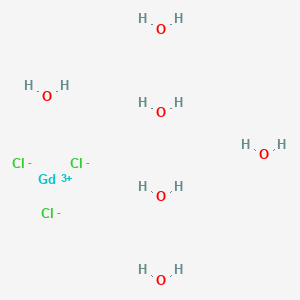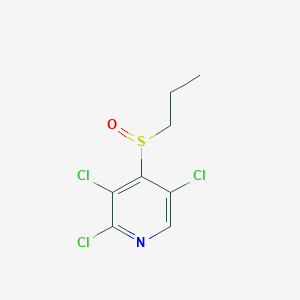
2,3,5-Trichloro-4-(propylsulfinyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Trichloro-4-(propylsulfinyl)pyridine, also known as TCPS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. TCPS has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of neurobiology and pharmacology.
作用机制
The mechanism of action of 2,3,5-Trichloro-4-(propylsulfinyl)pyridine involves its ability to bind tightly to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of the postsynaptic neuron. This can lead to a variety of physiological effects, depending on the location of the synapse and the type of receptor involved.
生化和生理效应
2,3,5-Trichloro-4-(propylsulfinyl)pyridine has been shown to have a variety of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can enhance the activity of acetylcholine by preventing its breakdown. This can lead to improved cognitive function and memory enhancement. At higher concentrations, 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can cause muscle spasms, convulsions, and respiratory failure. These effects are due to the prolonged stimulation of the postsynaptic neuron, which can lead to overexcitation and damage to the nervous system.
实验室实验的优点和局限性
The advantages of using 2,3,5-Trichloro-4-(propylsulfinyl)pyridine in lab experiments include its potency and specificity for acetylcholinesterase, which allows for precise control over the concentration and duration of exposure. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine is also relatively stable and easy to handle, making it a convenient tool for researchers. However, the limitations of using 2,3,5-Trichloro-4-(propylsulfinyl)pyridine include its potential toxicity and the need for careful handling and disposal. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can also be expensive and difficult to synthesize, which can limit its availability for some research projects.
未来方向
There are many potential future directions for research involving 2,3,5-Trichloro-4-(propylsulfinyl)pyridine. One area of interest is the development of new drugs that target acetylcholinesterase and other enzymes involved in neurotransmitter metabolism. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can also be used to study the effects of acetylcholine on other physiological processes, such as immune function and inflammation. Additionally, 2,3,5-Trichloro-4-(propylsulfinyl)pyridine can be used to investigate the role of acetylcholinesterase in the development of insecticides and other pesticides, which could lead to the development of safer and more effective pest control methods.
合成方法
The synthesis of 2,3,5-Trichloro-4-(propylsulfinyl)pyridine involves a multi-step process that begins with the reaction of 2,3,5-trichloropyridine with propylsulfinyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The synthesis of 2,3,5-Trichloro-4-(propylsulfinyl)pyridine is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学研究应用
2,3,5-Trichloro-4-(propylsulfinyl)pyridine has been used extensively in scientific research as a tool to study the nervous system and the effects of acetylcholine on various physiological processes. It has been shown to be a potent inhibitor of acetylcholinesterase, which makes it useful in the study of diseases such as Alzheimer's and Parkinson's. 2,3,5-Trichloro-4-(propylsulfinyl)pyridine has also been used to study the effects of acetylcholine on muscle contraction and to investigate the role of acetylcholinesterase in the development of insecticides.
属性
CAS 编号 |
13108-97-9 |
|---|---|
产品名称 |
2,3,5-Trichloro-4-(propylsulfinyl)pyridine |
分子式 |
C8H8Cl3NOS |
分子量 |
272.6 g/mol |
IUPAC 名称 |
2,3,5-trichloro-4-propylsulfinylpyridine |
InChI |
InChI=1S/C8H8Cl3NOS/c1-2-3-14(13)7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3 |
InChI 键 |
GVDKQZAGIOHILN-UHFFFAOYSA-N |
SMILES |
CCCS(=O)C1=C(C(=NC=C1Cl)Cl)Cl |
规范 SMILES |
CCCS(=O)C1=C(C(=NC=C1Cl)Cl)Cl |
同义词 |
2,3,5-Trichloro-4-(propylsulfinyl)pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



